The compound 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide is a complex organic molecule that belongs to a class of substituted benzimidazoles. This compound is notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. The unique structural features of this compound, including the presence of bromine and iodine substituents, contribute to its biological activity and interaction with cellular targets.
This compound can be classified under pharmaceutical intermediates and biologically active compounds. It has been documented in patent literature, indicating its relevance in drug development processes. The compound's structure suggests that it may act as a modulator of specific biochemical pathways, making it a candidate for further research in pharmacology and medicinal chemistry .
The synthesis of 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide typically involves several key steps:
The synthesis may employ solvents such as dichloromethane or dimethylformamide, and reactions are typically conducted under controlled temperatures to optimize yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
The molecular formula for this compound is , with a molecular weight of approximately 421.14 g/mol. The structure features:
The compound's chemical structure can be represented as follows:
This structural complexity allows for diverse interactions within biological systems, potentially leading to various pharmacological effects .
The compound is expected to participate in several chemical reactions typical for amides and halogenated compounds:
Reactions involving this compound should be monitored using chromatographic techniques to ensure purity and yield. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing outcomes .
The mechanism of action for 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds have shown activity against various cancer cell lines and other pathological conditions, suggesting that this compound may have therapeutic potential .
Key physical properties include:
Chemical properties relevant to this compound include:
Data on melting point, boiling point, and specific reactivity profiles would require empirical testing under controlled conditions .
This compound has potential applications in several scientific fields:
The molecular interaction between TH5487 (4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide) and 8-oxoguanine DNA glycosylase 1 (OGG1) has been elucidated through X-ray crystallography and hydrogen-deuterium exchange (HDX) studies. TH5487 occupies the active-site pocket of OGG1, which normally accommodates the extruded 8-oxoguanine (8-oxoG) base during DNA repair. The inhibitor’s benzimidazolone core inserts into a hydrophobic subpocket stabilized by π-stacking with Histidine 270 and hydrophobic contacts with Isoleucine 152 and Leucine 323. The piperidine linker forms critical hydrogen bonds with the backbone amide of Glycine 42 and the catalytic residue Lysine 249, while the 4-iodophenyl group extends into a deep hydrophobic cavity flanked by Phenylalanine 319, Cysteine 253, and Methionine 257 [6] [7].
This binding induces a localized conformational change in OGG1, resulting in partial closure of the active site around TH5487. The interaction specifically reduces solvent accessibility and dynamics in the catalytic core, as evidenced by decreased deuteration in peptides encompassing residues 248–260 and 316–326. Importantly, the 4-bromo substituent on the benzimidazolone moiety enhances steric complementarity with the hydrophobic exosite, explaining TH5487’s superior inhibitory potency (IC₅₀ = 342 nM) compared to structural analogs lacking halogen substituents [6] [10].
Table 1: Key Interactions in the TH5487-OGG1 Complex
| TH5487 Structural Motif | OGG1 Residues | Interaction Type |
|---|---|---|
| Benzimidazolone core | His270, Ile152, Leu323 | π-Stacking, Hydrophobic |
| Piperidine linker | Gly42 backbone, Lys249 | Hydrogen bonding |
| 4-Iodophenyl group | Phe319, Cys253, Met257 | Hydrophobic |
| Bromine substituent | Hydrophobic exosite | Van der Waals |
TH5487 functions as a competitive active-site inhibitor, directly impeding OGG1’s recognition of its primary substrates: 8-oxo-7,8-dihydroguanine (8-oxoG) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua). Biochemical assays using isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) demonstrate that TH5487 inhibits the excision of 8-oxoG from genomic DNA with a half-maximal inhibitory concentration (IC₅₀) of 1.6 µM. Notably, it equally suppresses the excision of FapyGua (IC₅₀ = 3.1 µM) and the minor substrate 4,6-diamino-5-formamidopyrimidine (FapyAde; IC₅₀ = 3.1 µM) [7].
Electrophoretic mobility shift assays confirm that TH5487 displaces OGG1 from 8-oxoG-containing DNA duplexes in a dose-dependent manner. Pre-incubation of OGG1 with 5 µM TH5487 reduces DNA binding by >70%, preventing the enzyme from engaging its substrate. This competitive mechanism is distinct from earlier inhibitors like O8, which primarily interfere with the β-lyase activity downstream of base excision. TH5487’s selectivity is evidenced by its lack of inhibition against other DNA glycosylases (e.g., UNG, SMUG1, MBD4) at concentrations up to 100 µM [6] [9].
Table 2: Inhibitory Potency of TH5487 Against OGG1 Substrates
| Substrate | IC₅₀ (µM) | Inhibition Mechanism |
|---|---|---|
| 8-oxoG | 1.6 | Competitive binding block |
| FapyGua | 3.1 | Competitive binding block |
| FapyAde | 3.1 | Competitive binding block |
TH5487 selectively abolishes OGG1’s glycosylase activity while leaving its AP-lyase function largely unaffected. In vitro repair assays using oligodeoxynucleotides containing 8-oxoG paired with cytosine show that 10 µM TH5487 suppresses >90% of base excision activity. This inhibition prevents the formation of abasic sites (AP sites), the initial intermediates in base excision repair. Consequently, downstream repair steps—including AP endonuclease 1 (APE1)-mediated incision and repair synthesis—are not initiated [1] [10].
Live-cell studies using fluorescence recovery after photobleaching (FRAP) and laser microirradiation reveal that TH5487 treatment (10 µM) reduces OGG1’s chromatin retention by 60–80% under oxidative stress conditions. This decrease in chromatin binding correlates with diminished recruitment of OGG1-GFP fusion proteins to sites of DNA damage induced by potassium bromate or laser irradiation. Crucially, the inhibitor does not promote the accumulation of toxic single-strand breaks or double-strand breaks; instead, it reduces their formation by preventing OGG1-mediated incision of oxidized bases. Cells treated with TH5487 exhibit 50% fewer γH2AX foci (a marker of double-strand breaks) after oxidative challenge compared to controls, confirming that the inhibitor blocks the generation of repair intermediates [1] [5] [10].
The functional separation of glycosylase and lyase activities is further supported by studies with the O8 inhibitor. Unlike TH5487, O8 forms covalent adducts with AP sites, stalling repair at the lyase step and inducing PARP1 trapping. TH5487’s mechanism—preventing incision altogether—avoids this downstream toxicity, explaining its lower cellular toxicity profile in non-inflammatory contexts [6] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6